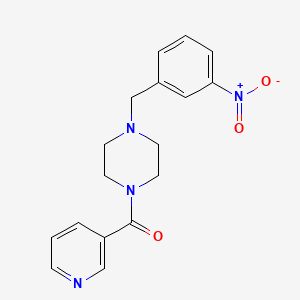

![molecular formula C18H27NO2 B5526752 N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)

N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide" is a subject of interest in synthetic organic chemistry due to its unique structure and potential chemical properties. Research in this area focuses on the synthesis of such compounds, analysis of their molecular structure, chemical behavior under various conditions, and their physical and chemical properties.

Synthesis Analysis

Synthesis of related compounds often involves cyclization reactions under specific conditions. For instance, the Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to 3-arylmethylidene-4,5-dihydro-3H-pyrroles, a process indicative of the synthetic pathways that might be applicable to our compound of interest (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography, provide insights into the configuration and stereochemistry of synthesized compounds. The molecular geometry and vibrational frequencies can be studied using X-ray diffraction and density functional theory (DFT) calculations, as demonstrated in analyses of similar benzamide derivatives (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzamide compounds can lead to a variety of products depending on the substituents and reaction conditions. Research has shown that N-substituted benzamides can undergo transformations under certain conditions, revealing a spectrum of chemical behavior important for further chemical synthesis and application (Jacobson et al., 1987).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystal structure, are crucial for their application in various fields. The crystallization behavior and the influence of different substituents on the physical properties are areas of active research. For example, the crystal structure of N-substituted benzamides can be stabilized by intramolecular hydrogen bonds, affecting their solubility and melting points (Siddiqui et al., 2008).

Chemical Properties Analysis

The chemical properties of benzamide compounds, such as reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Studies have focused on the reactivity of such compounds under different chemical conditions, offering insights into their potential applications and behavior in various chemical environments. For instance, the reactivity of benzamide derivatives with different functional groups has been explored to understand their potential as intermediates in organic synthesis (Kranjc et al., 2012).

Applications De Recherche Scientifique

Herbicidal Applications

Benzamide derivatives have been identified as potent herbicides, exhibiting significant activity against annual and perennial grasses. This suggests potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, indicating the role of similar compounds in enhancing crop protection and management strategies (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Synthesis and Structural Analysis

The synthesis and structural analysis of benzamide derivatives have been a subject of research, offering insights into their potential applications in pharmaceuticals and materials science. For instance, the Bischler-Napieralski reaction has been employed to synthesize novel compounds, leading to the development of products with unique properties and applications (E. J. Browne, B. W. Skelton, Allan H. White, 1981).

Antifungal Activities

Novel benzamide derivatives have demonstrated significant antifungal activities against a range of phytopathogenic fungi, suggesting their potential as effective agents in combating fungal infections in agriculture. This research points towards the development of new, more efficient fungicides based on benzamide chemistry (W. Zhang, Guoqing Sui, Yu-lu Li, et al., 2016).

Flame Retardant Agents

Certain benzamide derivatives have been explored for their utility as flame retardant agents, particularly for cotton. This application underscores the versatility of benzamide compounds in enhancing the safety and durability of textiles, contributing to advancements in materials science and engineering (Weidong Wu, Charles Q. Yang, 2007).

Anticancer Drug Development

Benzamide derivatives have also been investigated for their potential in cancer therapy, with some compounds showing promise as histone deacetylase inhibitors. This indicates the significance of benzamide-based molecules in developing new therapeutic options for cancer treatment, highlighting the importance of chemical synthesis and drug discovery research (Nancy Z. Zhou, O. Moradei, S. Raeppel, et al., 2008).

Propriétés

IUPAC Name |

N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-17(2)11-15(17)12-19-16(20)14-7-5-13(6-8-14)9-10-18(3,4)21/h5-8,15,21H,9-12H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQCQYWTTUTTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CNC(=O)C2=CC=C(C=C2)CCC(C)(C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

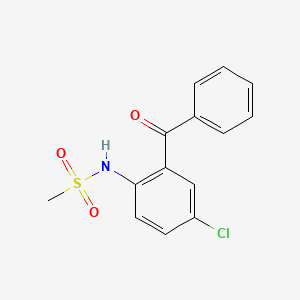

![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)

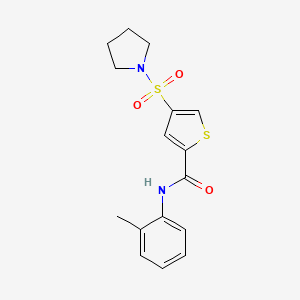

![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)

![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)

![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)

![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)

![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)

![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)